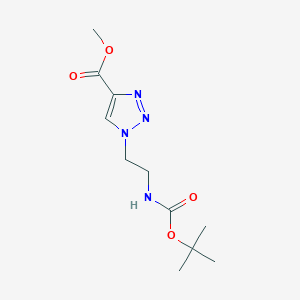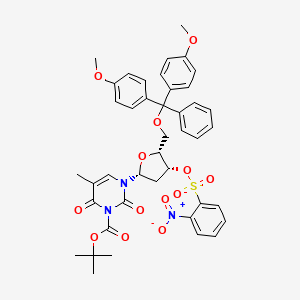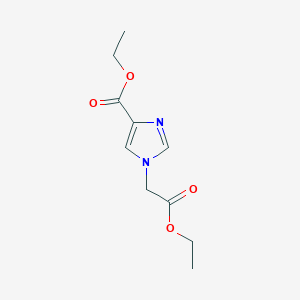![molecular formula C10H12N4 B1433918 [6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine CAS No. 1610585-67-5](/img/structure/B1433918.png)
[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine
Descripción general
Descripción
[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture. MPMP is a pyridine derivative that contains a pyrazole moiety, which makes it a unique compound with interesting properties.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
A key application of [6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine derivatives is in the synthesis of biologically active compounds. Studies have demonstrated the successful synthesis of various derivatives, which were then evaluated for their biological activities, such as anticancer and antimicrobial effects. One notable research highlighted the synthesis of novel heterocyclic compounds containing oxazole, pyrazoline, and pyridine entities, showing potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Coordination Chemistry and Luminescence
Another significant application is in coordination chemistry, where these compounds act as ligands to form complexes with various metals. These complexes have been used in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. Research in this area provides insights into the synthesis of these ligands and their complex chemistry (Halcrow, 2005).
Anticonvulsant Properties
Some studies have explored the potential anticonvulsant properties of [6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine derivatives. Research on novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, revealed promising anticonvulsant activity, suggesting their potential therapeutic application (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Therapy
Research on iron(III) complexes of these derivatives has highlighted their potential in cancer therapy. These complexes have shown significant uptake in cancer cells and exhibit remarkable photocytotoxicity upon light exposure, making them promising candidates for photodynamic therapy (Basu et al., 2015).
Propiedades
IUPAC Name |
[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJUGBYUONHRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1433840.png)

![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)


![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)





